

Application Notes and Protocols: 6-Amino-3-methyluracil in Medicinal Chemistry

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Compound of Interest

Compound Name: 6-Amino-3-methyluracil

Cat. No.: B015044

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Introduction

6-Amino-3-methyluracil is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the synthesis of derivatives with a wide spectrum of biological activities. These derivatives have shown promise as therapeutic agents in various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This document provides a comprehensive overview of the applications of **6-Amino-3-methyluracil** in medicinal chemistry, including detailed experimental protocols and quantitative data for key applications.

Key Applications and Biological Activities

Derivatives of **6-Amino-3-methyluracil** have been explored for several therapeutic applications, primarily driven by their ability to interact with various biological targets. The core biological activities investigated include anticancer, acetylcholinesterase (AChE) inhibition, and G protein-coupled receptor (GPCR) modulation.

Anticancer Activity

Numerous studies have demonstrated the potential of 6-aminouracil derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of

cancer cell lines. The proposed mechanism for some derivatives involves intercalation with DNA, leading to the inhibition of cancer cell proliferation.

Acetylcholinesterase (AChE) Inhibition

Certain 6-methyluracil derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibitory activity makes them promising candidates for the treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[1][2] Molecular modeling studies suggest that these compounds can act as bifunctional inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[2]

G Protein-Coupled Receptor (GPR84) Agonism

Recent research has identified 6-alkylamino-substituted uracil derivatives as potent agonists of the orphan G protein-coupled receptor 84 (GPR84).[3] GPR84 is implicated in inflammation and immune responses, making its agonists potential therapeutic agents for inflammatory diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various **6-Amino-3-methyluracil** derivatives.

Table 1: Anticancer Activity of 6-Aminouracil Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
6-chloroacetylaminouracil	Prostate (PC3)	21.21	[4]
4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile	Prostate (PC3)	43.95	[4]
Ethyl 5-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-ethoxyfuran-3-carboxylate	Prostate (PC3)	8.57	[4]
5-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-phenylaminofuran-3-carbonitrile	Prostate (PC3)	7.02	[4]
1,3-Dimethyl-5-cinnamoyl-6-aminouracil	P388 Leukemia (in vivo, %T/C)	124%	[5][6]
1-(3-phenoxybenzyl)-5-(phenylamino)uracil	-	2.3	[7]
1-(2-methylbenzyl)-5-(phenylamino)uracil	-	12	[7]
Compound 7	Lung (A549)	-	[8]
Compound 15	Breast (MCF7)	33.30	[8]
Compound 16	Breast (MCF7)	14.37	[8]

Table 2: Acetylcholinesterase (AChE) Inhibition by 6-Methyluracil Derivatives

Compound	Target	IC50 (nM)	Reference
Compound 35	Acetylcholinesterase (AChE)	5 ± 0.5	[9]
1,3-bis[5-(o-nitrobenzylethylamino) pentyl]-6-methyluracil (3d)	Human Acetylcholinesterase (hAChE)	Nanomolar range	[2]

Table 3: GPR84 Agonist Activity of 6-Aminouracil Derivatives

Compound	Assay	EC50 (nM)	Reference
6-hexylamino- 2,4(1H,3H)- pyrimidinedione (20)	cAMP accumulation	5.0	[3]
6-hexylamino- 2,4(1H,3H)- pyrimidinedione (20)	β -arrestin	3.2	[3]
6-((p-chloro- phenylethyl)amino)-2, 4(1H,3H)- pyrimidinedione (47)	cAMP accumulation	7.1	[3]
6-((p-chloro- phenylethyl)amino)-2, 4(1H,3H)- pyrimidinedione (47)	β -arrestin	520	[3]
6-((p-bromo- phenylethyl)amino)-2, 4(1H,3H)- pyrimidinedione (48)	cAMP accumulation	2.5	[3]
6-((p-bromo- phenylethyl)amino)-2, 4(1H,3H)- pyrimidinedione (48)	β -arrestin	100	[3]

Experimental Protocols

Synthesis of 6-Amino-1,3-dimethyluracil

This protocol describes a general method for the preparation of 6-amino-1,3-dimethyluracil, a key intermediate for further derivatization.[\[1\]](#)

Materials:

- Diatomite

- 1,3-Dicyclohexylcarbodiimide (DCC)
- Absolute ethanol
- Cyanoacetic acid (70% mass concentration)
- Acetic anhydride
- 1,3-Dimethylurea

Procedure:

- Preparation of Condensing Agent:
 - Mix 75g of diatomite, 9g of DCC, and 55g of absolute ethanol.
 - Stir magnetically at 300 rpm for 32 minutes at 27°C.
 - Irradiate with UV light (220 nm) for 22 minutes at 27°C.
 - Dry the mixture at 29°C until the ethanol has completely evaporated.
 - Perform a second UV irradiation (220 nm) for 27 minutes at 27°C to obtain the condensing agent.
- Condensation and Cyclization:
 - Perform vacuum distillation of 70% cyanoacetic acid to obtain dehydrated cyanoacetic acid.
 - Cool a reaction container to 6-8°C and add the dehydrated cyanoacetic acid.
 - Add the prepared condensing agent and acetic anhydride to the reaction container and stir until uniform.
 - Add 1,3-dimethylurea to the reaction mixture.
 - Perform a staged reaction followed by vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.

- Further reaction and purification steps as described in the patent lead to the final product, 6-amino-1,3-dimethyluracil.

In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB)

This protocol is a representative method for evaluating the cytotoxic activity of 6-aminouracil derivatives against cancer cell lines.[\[4\]](#)

Materials:

- Cancer cell line (e.g., PC3)
- Complete cell culture medium
- Test compounds (6-aminouracil derivatives)
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution
- Tris base solution
- 96-well plates

Procedure:

- Cell Plating: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
- Cell Fixation: Discard the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
- Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

- **Washing:** Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
- **Solubilization and Absorbance Reading:** Air dry the plates, then add Tris base solution to each well to solubilize the bound dye. Read the absorbance at a suitable wavelength (e.g., 515 nm).
- **Data Analysis:** Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring the inhibition of AChE activity by 6-methyluracil derivatives.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCI) - substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- Test compounds (6-methyluracil derivatives)
- 96-well plate
- Plate reader

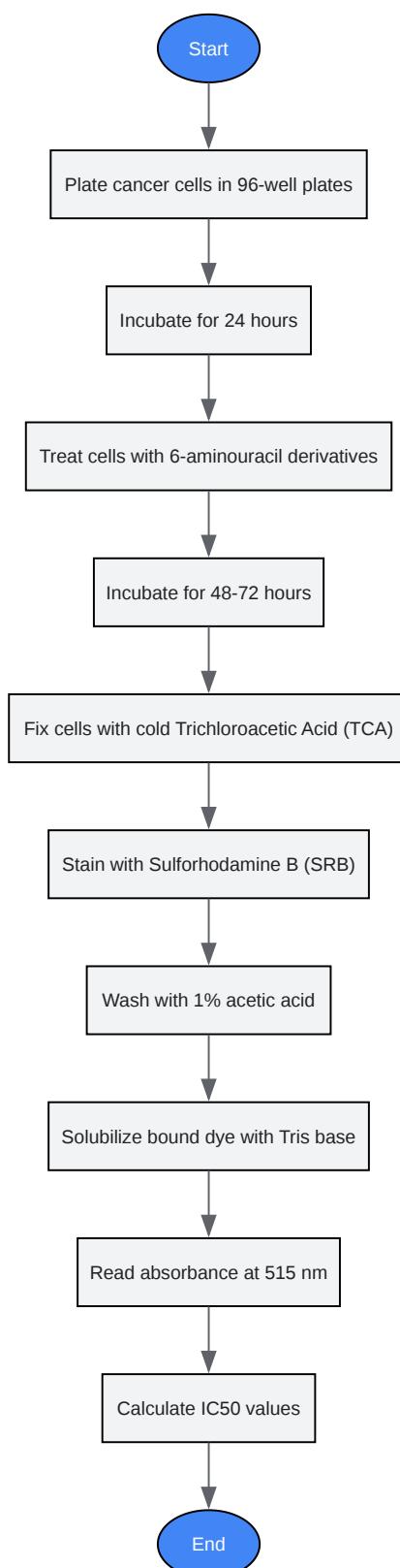
Procedure:

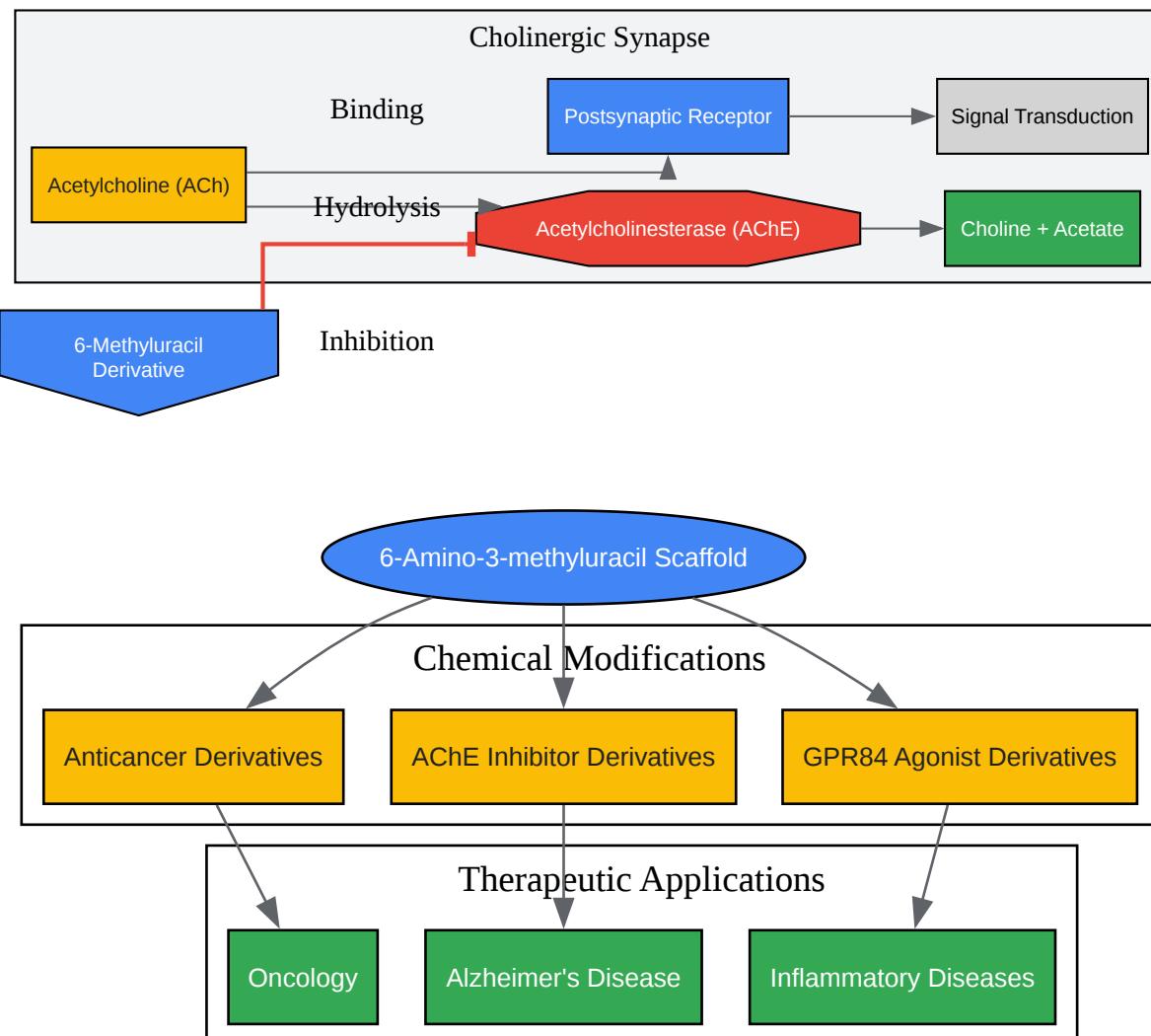
- **Reagent Preparation:** Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.
- **Assay Reaction:**

- In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
- Add the AChE enzyme solution to each well and incubate for a short period.
- Initiate the reaction by adding the ATCl substrate solution.
- Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes).
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Experimental Workflow: In Vitro Anticancer Activity (SRB Assay)



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